molecular formula C13H9Cl2NO3 B8585326 Phenyl (2,3-dichlorophenoxy)carbamate CAS No. 103896-50-0

Phenyl (2,3-dichlorophenoxy)carbamate

Cat. No.: B8585326
CAS No.: 103896-50-0
M. Wt: 298.12 g/mol
InChI Key: QQJPKYRWRPBMAB-UHFFFAOYSA-N
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Description

Phenyl (2,3-dichlorophenoxy)carbamate is a useful research compound. Its molecular formula is C13H9Cl2NO3 and its molecular weight is 298.12 g/mol. The purity is usually 95%.
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Properties

CAS No.

103896-50-0

Molecular Formula

C13H9Cl2NO3

Molecular Weight

298.12 g/mol

IUPAC Name

phenyl N-(2,3-dichlorophenoxy)carbamate

InChI

InChI=1S/C13H9Cl2NO3/c14-10-7-4-8-11(12(10)15)19-16-13(17)18-9-5-2-1-3-6-9/h1-8H,(H,16,17)

InChI Key

QQJPKYRWRPBMAB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(=O)NOC2=C(C(=CC=C2)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

9.10 g (51.1 mmole) of 2,3-dichlorophenoxyamine was dissolved in 7.5 ml of pyridine and 70 ml of dichloromethane, and the solution was cooled to -10° C. Then, 30 ml of a dichloromethane solution containing 7.28 g (46.5 mmole) of phenyl chloroformate was dropwise added thereto over a period of 1 hour, and the mixture was stirred at a temperature of from -10° to 25° C. for 6 hours. The solvent was distilled off under reduced pressure, and 300 ml of ethyl acetate was added. The mixture was washed with water and a saturated sodium chloride aqueous solution, and dried over anhydrous magnesium sulfate. Ethyl acetate was distilled off under reduced pressure, and the residue thereby obtained was recrystallized from toluene/hexane, whereby 11.5 g of the desired product was obtained as light brown crystals (yield: 83%)
Quantity
9.1 g
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
solvent
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step Two
Quantity
7.28 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three

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